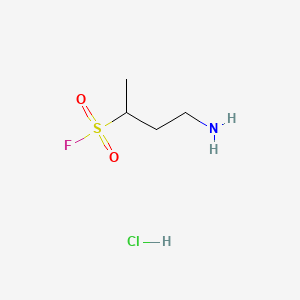

4-Aminobutane-2-sulfonyl fluoride hydrochloride

Description

4-Aminobutane-2-sulfonyl fluoride hydrochloride is a sulfonyl fluoride derivative characterized by a butane backbone substituted with an amino group at the 4-position and a sulfonyl fluoride group at the 2-position, forming a hydrochloride salt. This compound is structurally related to protease inhibitors, particularly those targeting serine proteases, due to the reactive sulfonyl fluoride moiety.

Sulfonyl fluorides are widely used in chemical biology for covalent modification of active-site serine residues in enzymes. The hydrochloride salt form enhances solubility in aqueous systems, making it suitable for biochemical applications.

Properties

Molecular Formula |

C4H11ClFNO2S |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

4-aminobutane-2-sulfonyl fluoride;hydrochloride |

InChI |

InChI=1S/C4H10FNO2S.ClH/c1-4(2-3-6)9(5,7)8;/h4H,2-3,6H2,1H3;1H |

InChI Key |

ZUAMVOLFHCKIBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)S(=O)(=O)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobutane-2-sulfonyl fluoride hydrochloride typically involves the reaction of 4-aminobutane-2-sulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutane-2-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

4-Aminobutane-2-sulfonyl fluoride hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed as a protease inhibitor in studies involving protein degradation and enzyme activity.

Medicine: Investigated for its potential therapeutic applications in treating diseases related to protease activity.

Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Aminobutane-2-sulfonyl fluoride hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, which inhibits the protease activity. The compound also targets other residues such as tyrosine, lysine, and histidine .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares molecular features of 4-aminobutane-2-sulfonyl fluoride hydrochloride and related compounds:

Key Observations :

- Sulfonyl Fluoride vs. Sulfonamide: The sulfonyl fluoride group (R-SO₂F) in AEBSF and the target compound is more reactive than the sulfonamide (R-SO₂NH₂) in the naphthalene derivative . Sulfonyl fluorides undergo hydrolysis to release HF, enabling covalent enzyme inhibition, whereas sulfonamides are typically stable and used as non-covalent inhibitors.

Reactivity and Stability

Notes:

Biological Activity

4-Aminobutane-2-sulfonyl fluoride hydrochloride, a sulfonyl fluoride compound, has garnered attention in chemical biology due to its unique reactivity and potential applications as a covalent inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-Aminobutane-2-sulfonyl fluoride hydrochloride is characterized by its sulfonyl fluoride group, which confers electrophilic properties that allow it to react with nucleophilic residues in proteins. The molecular formula is , with a molar mass of approximately 189.65 g/mol. Its structure facilitates interactions with serine and cysteine residues in enzymes, making it a valuable tool in biochemical research.

Sulfonyl fluorides, including 4-Aminobutane-2-sulfonyl fluoride hydrochloride, act as covalent inhibitors by forming stable adducts with nucleophilic amino acids within target proteins. The mechanism involves the nucleophilic attack of a serine or cysteine residue on the electrophilic sulfur atom of the sulfonyl fluoride, leading to irreversible inhibition of enzyme activity .

Applications in Chemical Biology

- Enzyme Inhibition : This compound has been used to study the inhibition of serine hydrolases and other enzymes. For instance, it has been shown to effectively inhibit fatty acid amide hydrolase (FAAH), which plays a critical role in endocannabinoid signaling .

- Target Identification : The use of sulfonyl fluorides as reactive probes aids in identifying active sites and understanding enzyme mechanisms. By modifying specific residues within enzymes, researchers can elucidate functional roles and regulatory pathways .

- Therapeutic Potential : The ability of this compound to selectively inhibit enzymes involved in various metabolic pathways suggests potential therapeutic applications, particularly in pain management and neuroprotection through modulation of endocannabinoid levels .

Case Study 1: Inhibition of FAAH

A study demonstrated that 4-Aminobutane-2-sulfonyl fluoride hydrochloride effectively inhibits FAAH with an IC50 value in the low nanomolar range (5 nM). This inhibition leads to increased levels of anandamide, an endocannabinoid associated with analgesic effects .

Case Study 2: Targeting Serine Hydrolases

Research involving activity-based protein profiling showed that this compound can selectively modify serine residues across various serine hydrolases. The findings indicated that sulfonyl fluorides could be used to probe enzyme functionality and identify critical residues necessary for catalytic activity .

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4-Aminobutane-2-sulfonyl fluoride | FAAH | 5 | Covalent modification of serine residues |

| AM3506 | FAAH | 5 | Selective inhibition through reversible binding |

| PMSF | Various serine hydrolases | Varies | Covalent modification but less selective |

Q & A

Q. What are the recommended safety protocols for handling 4-aminobutane-2-sulfonyl fluoride hydrochloride in laboratory settings?

Methodological Answer:

- Skin/Eye Protection: Use nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes (as per SDS guidelines for structurally similar sulfonyl fluorides) .

- Ventilation: Work in a fume hood to avoid inhalation of aerosols. The compound releases hydrogen fluoride (HF) upon decomposition, requiring HF-specific first-aid measures (e.g., calcium gluconate gel) .

- Storage: Store under inert gas (argon) in a cool, dry place to prevent hydrolysis. Avoid glass containers due to reactivity with silica .

Q. How can researchers confirm the purity and structural integrity of synthesized 4-aminobutane-2-sulfonyl fluoride hydrochloride?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Compare H and F NMR spectra with reference data (e.g., PubChem entries for similar sulfonyl fluorides) .

- HPLC-MS: Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to detect impurities (e.g., unreacted precursors or hydrolyzed sulfonic acids) .

- Quantitative Analysis: Titration with thiol-containing probes (e.g., cysteine) to assess active sulfonyl fluoride groups, monitored via UV-Vis at 412 nm .

Q. What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

- Hydrolysis Sensitivity: The sulfonyl fluoride group hydrolyzes in aqueous media. For kinetic studies, prepare fresh solutions in anhydrous solvents (e.g., DMSO or DMF) and limit exposure to moisture .

- Temperature: Avoid heating above 50°C, as decomposition to sulfonic acids and HF is accelerated. Stability data from related compounds suggest a half-life of <24 hours in pH 7.4 buffer at 37°C .

Advanced Research Questions

Q. How can 4-aminobutane-2-sulfonyl fluoride hydrochloride be optimized as a covalent inhibitor in enzyme kinetic studies?

Methodological Answer:

- Experimental Design:

- Enzyme Assays: Use fluorogenic substrates (e.g., Z-GPR-AMC for proteases) to monitor inhibition kinetics. Pre-incubate the enzyme with inhibitor, and measure residual activity over time .

- IC Determination: Perform dose-response curves with inhibitor concentrations spanning 0.1–100 μM. Fit data to a nonlinear regression model (e.g., Hill equation) .

- Controls: Include irreversible inhibitors (e.g., AEBSF) and reversible analogs to distinguish covalent vs. non-covalent mechanisms .

Q. How can contradictory data on inhibitory selectivity across enzyme classes be resolved?

Methodological Answer:

- Mechanistic Studies:

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and compare with experimental mutagenesis data .

Q. What strategies mitigate side reactions during the synthesis of derivatives using this compound?

Methodological Answer:

- Reaction Optimization:

- Solvent Choice: Use polar aprotic solvents (e.g., acetonitrile) to minimize nucleophilic attack on the sulfonyl fluoride group .

- Temperature Control: Maintain reactions at 0–4°C to slow hydrolysis while allowing selective amine coupling (e.g., with EDC/NHS chemistry) .

- Purification: Employ silica-free flash chromatography (e.g., C18-modified silica) to avoid fluoride leaching from traditional columns .

Q. How does the hydrochloride salt form influence solubility and reactivity in biological assays?

Methodological Answer:

- Solubility Profiling: Compare solubility in PBS (pH 7.4) vs. ammonium acetate buffer (pH 5.0). The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL) but may require pH adjustment for cellular uptake studies .

- Reactivity Trade-offs: While the salt improves stability, freebase generation (via NaOH neutralization) may be necessary for membrane permeability in live-cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.